N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic carboxamide derivative featuring a piperidine ring substituted with a prop-2-ynyl group at the 1-position and a 3-chloro-2-methylphenyl moiety attached via the carboxamide linkage.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-3-9-19-10-7-13(8-11-19)16(20)18-15-6-4-5-14(17)12(15)2/h1,4-6,13H,7-11H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFJRQBAGODIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 3-Chloro-2-methylphenyl Group:
Addition of Prop-2-ynyl Group: The prop-2-ynyl group is introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Biological Research: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl) Quinoxalin-2-carboxamide (4i)
Structural Similarities :
- Shared N-(3-chloro-2-methylphenyl) group linked to a carboxamide.
- Both compounds contain aromatic/heterocyclic moieties (quinoxaline vs. piperidine).
Key Differences :
- Core Structure: 4i substitutes the piperidine ring with a quinoxaline system, enabling π-π stacking interactions critical for 5-HT3 receptor antagonism .
- Biological Activity : 4i exhibits antidepressant and anti-anxiety effects in rodent models via 5-HT3 receptor blockade . In contrast, the prop-2-ynylpiperidine group in the target compound may alter receptor binding kinetics or target specificity due to increased conformational flexibility and lipophilicity.
Table 1: Structural and Functional Comparison
Anthranilic Diamide Insecticides (e.g., 5-Chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1H-pyrazole-4-carboxamide)
Structural Similarities :
- Chloro-methylphenyl and carboxamide groups are present.
- Both compounds utilize carboxamide linkages for molecular recognition.
Key Differences :
- Core Structure: Anthranilic diamides feature a pyrazole ring substituted with trifluoromethyl and aryl groups, targeting insect ryanodine receptors .
- Applications : The target compound’s piperidine-alkyne system lacks the pyrazole-trifluoromethyl motif critical for insecticidal activity, suggesting divergent biological targets (e.g., mammalian vs. insect systems).
Table 2: Substituent Impact on Activity
3-Chloro-N-phenyl-phthalimide
Structural Similarities :
- Chloro-phenyl moiety.
Key Differences :
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound facilitates N–H···O hydrogen bonds, similar to other carboxamide derivatives. However, the prop-2-ynyl group may disrupt extended hydrogen-bond networks compared to planar systems like quinoxaline, impacting solubility and crystallinity .
Biological Activity
N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound characterized by its unique piperidine structure, which includes a 3-chloro-2-methylphenyl group and a prop-2-ynyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and industrial chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN2O |
| Molecular Weight | 290.79 g/mol |
| CAS Number | 1424347-91-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is hypothesized that the compound may modulate the activity of various biological pathways, potentially leading to therapeutic effects in different disease contexts.
Potential Targets:
- Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation or pain perception.
- Enzymes : It could inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways relevant to disease states.
Pharmacological Studies
Research into the pharmacological properties of this compound has suggested several potential applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The compound has also been investigated for its ability to combat bacterial infections, showing promise in disrupting bacterial cell wall synthesis.
- Neurological Effects : Given its structural similarity to known psychoactive compounds, it is being explored for potential effects on the central nervous system (CNS), including anxiolytic or antidepressant activities.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating effective doses for therapeutic use.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections.
Safety and Toxicology
While initial studies highlight the promising biological activities of this compound, comprehensive toxicological assessments are essential. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
